molecular formula C13H10Cl3NO3 B8746273 Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate CAS No. 648897-23-8

Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate

Cat. No. B8746273
CAS RN: 648897-23-8
M. Wt: 334.6 g/mol
InChI Key: NFDSEJXDMFEJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H10Cl3NO3 and its molecular weight is 334.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

648897-23-8

Product Name

Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate

Molecular Formula

C13H10Cl3NO3

Molecular Weight

334.6 g/mol

IUPAC Name

ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H10Cl3NO3/c1-3-20-13(18)6-5-17-11-9(10(6)16)7(14)4-8(15)12(11)19-2/h4-5H,3H2,1-2H3

InChI Key

NFDSEJXDMFEJCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=CC(=C2OC)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-8-methoxy-quinoline-3-carboxylic acid ethyl ester (1.00 g, 3.76 mmol) in chloroform (50 mL) was added, dropwise over 1 h, a solution of sulfuryl chloride (15 mL) in chloroform (15 mL) whilst maintaining the temperature at 25-30° C. The solution was then heated at 60-70° C. for 48 h. During this time, further sulfuryl chloride (2 mL) was added at regular intervals (2, 24 and 30 h). The solution was allowed to cool to RT and added to ice-aqueous ammonia, adjusting the pH to 8. The mixture was then extracted with dichloromethane (20 mL×3), the extracts combined and concentrated. Column chromatography (silica gel, dichloromethane/methanol (100:1)) gave the title compound 26 as a cream solid (0.36 g, 29%). 1H-NMR (CDCl3, 400 MHz): δ 9.04 (s, 1H), 7.78 (s, 1H), 4.51 (q, J=7.1, 2 H), 4.14 (s, 3H), 1.46 (t, J=7.1, 3 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
29%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.